Halauxifen-methyl

概述

描述

Halauxifen-methyl is a synthetic auxin herbicide developed by Corteva Agriscience. It is used for the control of broadleaf weeds in various crops, including cereals, winter oilseed rape, sunflowers, and olive and citrus trees . This compound is known for its low-dose application and effectiveness against weeds that have developed resistance to other herbicides .

作用机制

Target of Action

Halauxifen-methyl, also known as Arylex, is a synthetic auxin herbicide developed by Corteva Agriscience . The primary target of this compound is the Auxin Signaling F-Box Protein 5 (AFB5) . AFB5 is a part of the auxin receptor family and plays a crucial role in plant growth and development .

Mode of Action

This compound mimics the function of natural plant growth hormones, causing overstimulation of specific growth-regulating genes . It binds preferentially to AFB5, disrupting normal growth functions . This interaction leads to changes in the plant’s growth processes, ultimately leading to plant death .

Biochemical Pathways

This compound disrupts the homeostasis of Indole-3-acetic acid (IAA), a principal natural auxin . It stimulates the overproduction of ethylene and Abscisic Acid (ABA) by inducing the overexpression of the 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED) genes involved in ethylene and ABA biosynthesis . These changes in biochemical pathways lead to senescence and plant death .

Pharmacokinetics

This compound is absorbed by the plant’s stem, leaves, and roots . It is systemically translocated through the plant’s vascular system, accumulating in the meristematic tissue

Result of Action

The binding of this compound to AFB5 stimulates plant cells to over-divide, blocking the conductive tissues and leading to the exhaustion of plant nutrients . This results in the disruption of multiple growth processes in sensitive plants, ultimately leading to plant death .

Action Environment

This compound is effective in a range of climate conditions, from cool, wet springs to warm, dry autumns . It degrades quickly in the environment, predominantly via microbial degradation , which allows for broad follow crop flexibility .

生化分析

Biochemical Properties

Arylex plays a crucial role in biochemical reactions by mimicking the natural plant hormone auxin. It interacts with specific receptors in plant cells, particularly the auxin-signaling F-box proteins (AFBs). These interactions lead to the activation of downstream signaling pathways that regulate plant growth and development. Arylex binds to the auxin receptor TIR1, promoting the degradation of Aux/IAA proteins, which are repressors of auxin-responsive genes. This binding interaction triggers a cascade of gene expression changes that ultimately inhibit weed growth .

Cellular Effects

Arylex affects various types of cells and cellular processes in plants. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Arylex’s interaction with the auxin receptor TIR1 leads to the degradation of Aux/IAA proteins, resulting in the activation of auxin-responsive genes. This activation affects cell elongation, division, and differentiation, leading to abnormal growth patterns and ultimately the death of the target weeds .

Molecular Mechanism

The molecular mechanism of Arylex involves its binding to the auxin receptor TIR1, which is part of the SCF (SKP1-CUL1-F-box protein) complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA proteins, which are negative regulators of auxin signaling. The degradation of Aux/IAA proteins releases the repression on auxin-responsive genes, leading to their transcription and the activation of downstream physiological responses. Arylex’s ability to bind to TIR1 with high affinity and specificity is key to its herbicidal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Arylex have been observed to change over time. Arylex is known for its rapid degradation in soil and plant residues, which contributes to its favorable environmental profile. Studies have shown that Arylex remains stable under various environmental conditions, including cold and wet conditions. Over time, Arylex degrades into inactive metabolites, reducing its long-term impact on non-target plants and the environment .

Dosage Effects in Animal Models

While Arylex is primarily used as a herbicide, studies on its dosage effects in animal models have shown that it has a low toxicity profile. At low doses, Arylex effectively controls broadleaf weeds without causing significant adverse effects on non-target organisms. At high doses, Arylex can exhibit toxic effects, including potential impacts on animal health. These effects are dose-dependent, and the threshold for toxicity varies among different animal species .

Metabolic Pathways

Arylex is involved in several metabolic pathways in plants. The primary metabolic processes include o-demethylation of the aryl ring and glucose conjugation. These processes transform Arylex into inactive metabolites, which are then further metabolized and excreted by the plant. The rapid degradation of Arylex in plant tissues contributes to its low persistence in the environment and its minimal impact on subsequent crop rotations .

Transport and Distribution

Arylex is transported and distributed within plant cells and tissues through the plant’s vascular system. It is absorbed by the leaves and roots and translocated to the growing points of the plant, where it exerts its herbicidal effects. Arylex’s ability to move within the plant allows it to target actively growing weeds effectively. The compound’s distribution is influenced by factors such as plant species, growth stage, and environmental conditions .

Subcellular Localization

The subcellular localization of Arylex is primarily within the plant cell’s cytoplasm and nucleus. Arylex’s interaction with the auxin receptor TIR1 occurs in the nucleus, where it promotes the degradation of Aux/IAA proteins. This localization is crucial for its herbicidal activity, as it allows Arylex to modulate gene expression and disrupt normal cellular processes. The compound’s ability to target specific cellular compartments enhances its efficacy in controlling broadleaf weeds .

准备方法

Halauxifen-methyl is synthesized through a series of chemical reactions involving picolinic acid derivatives. The synthetic route typically involves the following steps:

Substitution: The halogenated picolinic acid undergoes substitution reactions to introduce various functional groups.

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and environmentally friendly, with minimal waste generation .

化学反应分析

Halauxifen-methyl undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups in this compound, leading to different derivatives.

Substitution: This compound can undergo substitution reactions with various reagents to introduce new functional groups.

Common reagents used in these reactions include halogens, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Halauxifen-methyl has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in the study of synthetic auxin herbicides and their mechanisms of action.

Biology: Research on this compound helps in understanding the effects of synthetic auxins on plant growth and development.

Medicine: this compound derivatives are being explored for their potential use in developing new pharmaceuticals.

Industry: This compound is used in the agricultural industry for weed control, helping farmers manage resistant weed populations and improve crop yields

相似化合物的比较

Halauxifen-methyl is unique compared to other synthetic auxin herbicides due to its low-dose application and effectiveness against resistant weeds. Similar compounds include:

This compound: Another synthetic auxin herbicide with similar properties but different chemical structure.

Florasulam: A herbicide that is often used in combination with this compound for enhanced weed control.

This compound stands out due to its rapid degradation in soil, making it a convenient option for crop rotation and minimizing environmental impact .

属性

IUPAC Name |

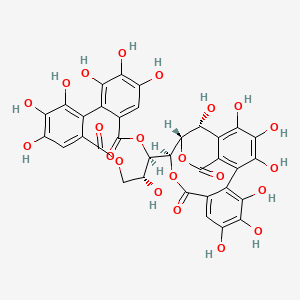

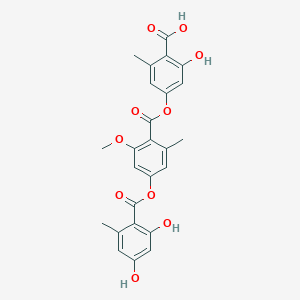

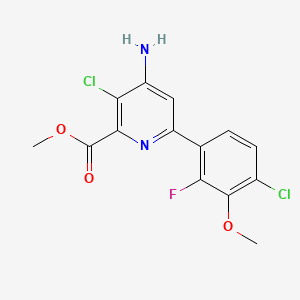

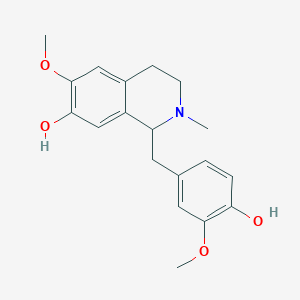

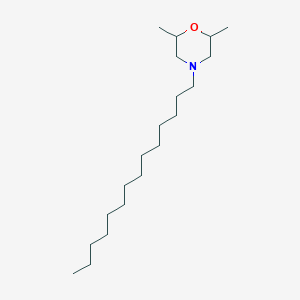

methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2FN2O3/c1-21-13-7(15)4-3-6(11(13)17)9-5-8(18)10(16)12(19-9)14(20)22-2/h3-5H,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHKOPYYWOHESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241446 | |

| Record name | Halauxifen-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943831-98-9 | |

| Record name | Halauxifen-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943831989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halauxifen-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALAUXIFEN-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81N578K123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Arylex and what are its downstream effects?

A1: Arylex, also known by its ISO common name halauxifen-methyl, is a new auxinic herbicide belonging to the ‘arylpicolinate’ structural class [, ]. It disrupts plant growth regulation by binding to specific auxin receptors, specifically AFB5 []. This binding differs from other synthetic auxins and ultimately leads to the death of susceptible plants.

Q2: What is the chemical structure of Arylex?

A2: While the provided abstracts do not provide the molecular formula, weight, or spectroscopic data for Arylex, they do mention that it belongs to the arylpicolinate class of compounds [, ]. This suggests the presence of both an aryl (aromatic) ring and a picolinate (pyridine-2-carboxylic acid) moiety in its structure. For detailed structural information, refer to chemical databases or the manufacturer's documentation.

Q3: What are the typical applications of Arylex in agriculture?

A3: Arylex is primarily used for post-emergence control of broadleaf weeds in cereal crops [, ]. It is also effective against key weeds in winter oilseed rape, including Galium aparine, Centaurea cyanus, and Papaver rhoeas [, ]. Its rapid degradation in soil and plant tissue makes it a suitable choice for various cropping systems, minimizing limitations on subsequent crop choices [, ].

Q4: Are there any compatibility concerns when tank-mixing Arylex with other herbicides?

A4: Research suggests that Arylex, formulated as Zypar™, exhibits good compatibility with various graminicides []. The addition of Zypar™ to graminicides did not show any antagonistic effects and even enhanced weed control in some instances []. The safener cloquintocet-mexyl present in Zypar™ aids in the metabolization of Arylex within the crop, further improving selectivity [].

Q5: Does the structure of Arylex impact its herbicidal activity?

A5: While the provided abstracts don't delve into specific structure-activity relationship (SAR) studies for Arylex, they highlight its unique arylpicolinate structure [, ]. This novel structure distinguishes it from other auxin herbicides and likely contributes to its specific weed control spectrum and efficacy. Further research on structural analogs would be needed to establish a detailed SAR profile.

Q6: Are there any known cases of weed resistance to Arylex?

A7: While the provided abstracts do not mention specific cases of resistance to Arylex, one study emphasizes its potential role in anti-resistance strategies for broadleaf weeds in cereals []. This suggests that, as a new herbicide with a unique mode of action, it could be valuable in managing herbicide resistance. Continuous monitoring and appropriate resistance management strategies are crucial to ensure its long-term effectiveness.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,3S,4R,7S,8R,9R,10S,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate](/img/structure/B1255658.png)

![3-[(4-methoxyphenyl)methyl]-N-(3-methoxypropyl)-2,4-dioxo-1H-quinazoline-7-carboxamide](/img/structure/B1255674.png)